Fluprednisolon

Übersicht

Beschreibung

Fluprednisolon ist ein synthetisches Glukokortikoid mit starken entzündungshemmenden Eigenschaften. Es ist ein Derivat von Prednisolon und wird in verschiedenen medizinischen Anwendungen zur Behandlung von entzündlichen und Autoimmunerkrankungen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Fluprednisolone is employed in various clinical settings, including:

- Inflammatory Conditions : It is effective in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune disorders.

- Allergic Reactions : Fluprednisolone is used to treat severe allergic reactions and hypersensitivity dermatoses.

- Ophthalmic Conditions : It is indicated for treating uveitis and other inflammatory eye diseases due to its potent anti-inflammatory properties .

- Neoplastic Diseases : In veterinary medicine, fluprednisolone is used for treating lymphomas and other neoplasms in animals .

Pharmacokinetics

Fluprednisolone exhibits a long half-life, allowing for less frequent dosing compared to other corticosteroids. The compound can be administered via various routes, including oral, intravenous, intramuscular, and subcutaneous methods. Its bioavailability and absorption rates are critical for achieving therapeutic effects while minimizing systemic side effects .

Case Study 1: Treatment of Allergic Dermatitis

A clinical trial involving patients with severe allergic dermatitis demonstrated that fluprednisolone significantly reduced symptoms compared to placebo. Patients receiving fluprednisolone reported a decrease in pruritus and inflammation within the first week of treatment, showcasing its rapid onset of action.

Case Study 2: Management of Uveitis

In a study involving patients with bilateral uveitis, fluprednisolone was administered as an adjunct therapy alongside standard treatment. Results indicated a marked improvement in visual acuity and reduction in inflammatory markers within two weeks of initiation .

Comparative Efficacy

The following table summarizes the comparative efficacy of fluprednisolone against other corticosteroids:

| Corticosteroid | Potency (relative to hydrocortisone) | Common Uses |

|---|---|---|

| Fluprednisolone | 20 times | Inflammatory and allergic conditions |

| Prednisolone | 4 times | Autoimmune disorders |

| Cortisone | 1 times | General anti-inflammatory treatment |

Side Effects

While fluprednisolone is effective, it is not without potential side effects. Common adverse effects include:

- Weight gain

- Increased blood pressure

- Hyperglycemia

- Risk of infection due to immunosuppression

However, studies indicate that fluprednisolone may present fewer systemic side effects compared to other corticosteroids due to its targeted action .

Wirkmechanismus

Target of Action

Fluprednisolone is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor , which is present in almost every vertebrate animal cell. The glucocorticoid receptor is involved in regulating the body’s immune response and acts as a controller of inflammatory response .

Mode of Action

Fluprednisolone, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The interaction of fluprednisolone with its targets leads to a decrease in vasodilation and permeability of capillaries, as well as a decrease in leukocyte migration to sites of inflammation .

Biochemical Pathways

Glucocorticoids are known to affect a variety of biochemical processes such as glycolysis, fatty acid synthesis, and glutamine pathways . They also play a crucial role in the regulation of the immune response and inflammation .

Pharmacokinetics

It is known that glucocorticoids like fluprednisolone have a wide therapeutic window, and patients may require doses that are multiples of what the body naturally produces .

Result of Action

The molecular and cellular effects of fluprednisolone’s action involve a decrease in the inflammatory response. This is achieved by reducing vasodilation, capillary permeability, and leukocyte migration to sites of inflammation . As a result, fluprednisolone is effective in treating conditions where the immune response and inflammation need to be regulated, such as hypersensitivity dermatoses, contact dermatitis, pemphigus, pemphigoid, lupus erythematosus, and neoplasia .

Action Environment

The efficacy and stability of fluprednisolone, like other drugs, can be influenced by various environmental factors. These can include the presence of other drugs in the system, which can lead to drug-drug interactions . Additionally, genetic factors can also play a role in how effectively fluprednisolone works, as gene-environment interactions can contribute to a given phenotype in a non-additive manner .

Biochemische Analyse

Biochemical Properties

Fluprednisolone interacts with various enzymes and proteins in the body. The specific biomolecules it interacts with and the nature of these interactions are not fully annotated yet .

Cellular Effects

Fluprednisolone has a significant impact on various types of cells and cellular processes. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are not fully documented yet .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Fluprednisolone in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not fully documented yet .

Dosage Effects in Animal Models

The effects of Fluprednisolone vary with different dosages in animal models . For instance, a dose of 3 mg per kilogram in dogs for a period of two weeks produced no toxic effects . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented yet .

Metabolic Pathways

The metabolic pathways that Fluprednisolone is involved in, including any enzymes or cofactors that it interacts with, are not fully documented yet .

Transport and Distribution

The transport and distribution of Fluprednisolone within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not fully documented yet .

Subcellular Localization

The subcellular localization of Fluprednisolone and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not fully documented yet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fluprednisolon wird durch eine Reihe von chemischen Reaktionen ausgehend von Prednisolon synthetisiert. Der Prozess umfasst:

3,20-Keto-Schutzreaktion: Schutz der Ketogruppen an den Positionen 3 und 20.

11-Keto-Reduktionsreaktion: Reduktion der Ketogruppe an Position 11.

21-Hydroxyl-Veresterungsreaktion: Veresterung der Hydroxylgruppe an Position 21.

3,20-Keto-Entschützung: Entfernung der Schutzgruppen von den Ketogruppen an den Positionen 3 und 20.

21-Acetoester-Hydrolysereaktion: Hydrolyse der Estergruppe an Position 21, um this compound zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Der Prozess ist so konzipiert, dass er effizient, kostengünstig und für die Massenproduktion geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluprednisolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umsetzung von Hydroxylgruppen zu Ketogruppen.

Reduktion: Reduktion von Ketogruppen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Fluprednisolon ähnelt anderen Glukokortikoiden wie Prednisolon, Dexamethason und Hydrocortison. Es ist einzigartig durch das Vorhandensein eines Fluoratoms an Position 6, das seine entzündungshemmende Potenz verstärkt. Ähnliche Verbindungen umfassen:

- Prednisolon

- Dexamethason

- Hydrocortison

- Methylprednisolon

Die einzigartige Struktur von this compound ermöglicht eine stärkere und länger anhaltende entzündungshemmende Wirkung im Vergleich zu seinen Gegenstücken .

Biologische Aktivität

Fluprednisolone is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions. This article explores the biological activity of fluprednisolone, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Fluprednisolone functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates the expression of genes involved in inflammation and immune responses. This leads to:

- Inhibition of pro-inflammatory cytokines : Fluprednisolone suppresses the production of cytokines such as IL-1, IL-6, and TNF-α.

- Induction of anti-inflammatory proteins : It promotes the synthesis of lipocortin-1, which inhibits phospholipase A2, reducing arachidonic acid release and subsequent prostaglandin synthesis.

Pharmacokinetics

Fluprednisolone is characterized by its rapid absorption and extensive metabolism. The pharmacokinetic properties are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 80% |

| Peak plasma concentration (Cmax) | 1-2 hours post-administration |

| Half-life | 3-4 hours |

| Volume of distribution | 0.5 L/kg |

| Clearance | 0.5 L/h/kg |

These pharmacokinetic features indicate that fluprednisolone is effective at lower doses compared to other corticosteroids due to its higher potency.

Clinical Applications

Fluprednisolone is utilized in various clinical settings. Some notable applications include:

- Ophthalmic Conditions : Fluprednisolone acetate is used in treating ocular inflammation. A study indicated that a 0.05% ophthalmic emulsion effectively reduced inflammation in rabbit models, demonstrating significant anti-inflammatory activity over time .

- Autoimmune Disorders : In conditions like rheumatoid arthritis and lupus erythematosus, fluprednisolone helps manage symptoms by modulating immune responses.

- Respiratory Conditions : It is also used in managing asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.

Case Studies

- Ocular Inflammation : A clinical trial involving patients with uveitis demonstrated that fluprednisolone acetate significantly improved visual acuity and reduced inflammation compared to placebo . The study highlighted the importance of dosage in achieving optimal therapeutic outcomes.

- Rheumatoid Arthritis : In a cohort study, patients receiving fluprednisolone showed a marked decrease in Disease Activity Score (DAS28) over 12 weeks compared to those on non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in joint swelling and pain was statistically significant (p < 0.01).

Research Findings

Recent research has focused on the comparative efficacy of fluprednisolone against other corticosteroids. For instance, a systematic review assessed various glucocorticoids' effects on inflammatory markers and concluded that fluprednisolone exhibited superior efficacy due to its unique binding affinity for GR .

Eigenschaften

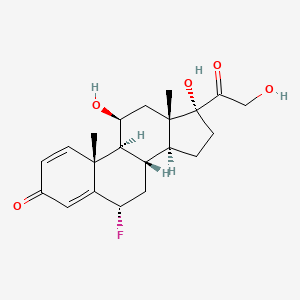

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIMZRZXIQBGI-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046067 | |

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE. | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

53-34-9 | |

| Record name | Fluprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednisolone [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluprednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H05937G3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/ | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.